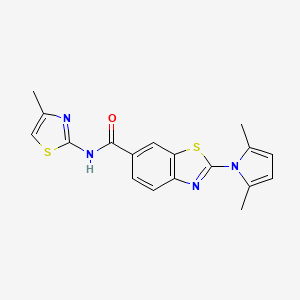![molecular formula C21H22N4O3 B11148306 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B11148306.png)
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phthalazinone core, a piperazine ring substituted with a methoxyphenyl group, and an oxoethyl linkage. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone typically involves multiple steps, starting with the preparation of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, where the methoxyphenyl group is attached to the piperazine nitrogen. The final step involves the formation of the oxoethyl linkage, which can be accomplished through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput reactors, and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxo group can produce hydroxyethyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a ligand for certain biological receptors, making it useful in biochemical studies.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in targeting specific receptors involved in neurological and cardiovascular conditions.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group and piperazine ring play crucial roles in binding to these targets, while the phthalazinone core contributes to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole: This compound shares structural similarities with the presence of a methoxyphenyl-piperazine moiety.
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used in the treatment of benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.
Uniqueness
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]phthalazin-1-one |
InChI |
InChI=1S/C21H22N4O3/c1-28-19-9-5-4-8-18(19)23-10-12-24(13-11-23)20(26)15-25-21(27)17-7-3-2-6-16(17)14-22-25/h2-9,14H,10-13,15H2,1H3 |
InChI Key |
HXSLMAYEMSEONW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B11148235.png)

![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148244.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11148249.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11148261.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11148263.png)

![2-({4-[4-(pyrimidin-2-ylamino)butanoyl]piperazin-1-yl}methyl)quinazolin-4(3H)-one](/img/structure/B11148275.png)
![1-methyl-5-phenyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-2-pyrrolidinone](/img/structure/B11148277.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11148290.png)
![4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11148294.png)
![3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11148299.png)
